Terebic acid
Overview
Description
Terebic acid, also known as 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid, is a crystalline lactonic acid with the molecular formula C7H10O4. It is primarily obtained through the oxidation of turpentine oil. This compound is notable for its unique structure, which includes a lactone ring, making it a subject of interest in various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terebic acid can be synthesized through several methods:
Oxidative Cleavage and Lactonization: Cyclopentenyl carbinols are oxidatively cleaved and cyclized into terpenylic acid analogues in the presence of oxone and sodium periodate.
Grignard Reaction: A two-step process involving the Grignard reaction of diethyl acetylsuccinate with methylmagnesium bromide, followed by hydrochloric acid hydrolysis.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of turpentine oil, which is a more cost-effective and scalable method compared to laboratory synthesis .
Chemical Reactions Analysis
Terebic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher molecular weight compounds, such as diaterpenylic acid.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield different products.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, sodium periodate, and chromic acid are commonly used for oxidation reactions.
Acid Catalysts: Hydrochloric acid and sulfuric acid are used for hydrolysis and esterification reactions.
Major Products:
Diaterpenylic Acid: Formed through oxidation.
Esters: Formed through esterification with various alcohols.
Scientific Research Applications
Terebic acid has several applications in scientific research:
Atmospheric Chemistry: It is studied as a secondary organic aerosol (SOA) formed from the oxidation of monoterpenes like α-pinene.
Material Science: Used in the synthesis of polymers and resins due to its unique lactone structure.
Pharmaceuticals: Investigated for its potential use in drug synthesis and as a building block for biologically active compounds.
Mechanism of Action
The mechanism of action of terebic acid involves its ability to undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Its lactone ring can open and close under different conditions, allowing it to participate in a range of reactions. The molecular targets and pathways involved in its reactions are primarily related to its functional groups, which include a carboxylic acid and a lactone ring .
Comparison with Similar Compounds
Terebic acid is similar to other terpenoic acids, such as:
Terpenylic Acid: Both have similar structures and are formed from the oxidation of monoterpenes.
Diaterpenylic Acid: A higher molecular weight compound formed from the oxidation of this compound.
Pinanediol: Another oxidation product of α-pinene, but with different functional groups.
Uniqueness: this compound’s unique lactone structure and its formation from turpentine oil oxidation make it distinct from other similar compounds. Its versatility in undergoing various chemical reactions also sets it apart .
Properties
IUPAC Name |
2,2-dimethyl-5-oxooxolane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-7(2)4(6(9)10)3-5(8)11-7/h4H,3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBOWOQARWWIER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201000184 | |
Record name | 2,2-Dimethyl-5-oxooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79-91-4 | |
Record name | Terebic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terebic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethyl-5-oxooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201000184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2,2-dimethyl-5-oxo-3-furoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEREBIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LZG478K6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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